molecular formula C15H17N3O4 B2524133 6-Methyl-N-(3,4,5-trimethoxyphenyl)pyrazine-2-carboxamide CAS No. 2415538-97-3

6-Methyl-N-(3,4,5-trimethoxyphenyl)pyrazine-2-carboxamide

Cat. No. B2524133
CAS RN: 2415538-97-3
M. Wt: 303.318
InChI Key: NLISBTQYYJSUSS-UHFFFAOYSA-N
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Description

The compound “6-Methyl-N-(3,4,5-trimethoxyphenyl)pyrazine-2-carboxamide” is a derivative of pyrazinamide, a crucial first-line drug for tuberculosis treatment . It contains a Trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Synthesis Analysis

The synthesis of pyrazinamide analogues, including “6-Methyl-N-(3,4,5-trimethoxyphenyl)pyrazine-2-carboxamide”, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .


Molecular Structure Analysis

The Trimethoxyphenyl (TMP) group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .


Chemical Reactions Analysis

The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .

Mechanism of Action

The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Future Directions

Given the diverse bioactivity effects of the TMP group, there is potential for “6-Methyl-N-(3,4,5-trimethoxyphenyl)pyrazine-2-carboxamide” and similar compounds to be further explored in various biomedical applications . Their potential as valuable agents across a wide range of biomedical applications makes them interesting subjects for future research .

properties

IUPAC Name

6-methyl-N-(3,4,5-trimethoxyphenyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-9-7-16-8-11(17-9)15(19)18-10-5-12(20-2)14(22-4)13(6-10)21-3/h5-8H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLISBTQYYJSUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-N-(3,4,5-trimethoxyphenyl)pyrazine-2-carboxamide

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